molecular formula C8H9N3O3 B13619093 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid

Cat. No.: B13619093
M. Wt: 195.18 g/mol
InChI Key: HTDWYSOHPIPTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrazine core with a methyl group at position 7, an oxo group at position 8, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol (calculated).

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

7-methyl-8-oxo-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h4H,2-3H2,1H3,(H,13,14)

InChI Key

HTDWYSOHPIPTPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C=C(N=C2C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of the compound typically follows a multi-step synthetic route starting from appropriately substituted pyrazine or imidazole precursors. The synthetic pathway includes:

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation 2-aminopyrazine + α-haloketone Formation of imidazo[1,2-a]pyrazine intermediate
2 Cyclization Heating under reflux in polar solvent Cyclized imidazo[1,2-a]pyrazine core
3 Methylation Methyl iodide or methyl sulfate, base Introduction of methyl group at position 7
4 Oxidation Mild oxidizing agents (e.g., KMnO4) Formation of keto group at position 8
5 Carboxylation CO2 under basic conditions Installation of carboxylic acid at position 2

This approach is consistent with known synthetic methodologies for related N-substituted imidazo[1,2-a]pyrazin-8-one derivatives, as reported in medicinal chemistry patents and literature.

Alternative Synthetic Methods

  • Multicomponent Reactions (MCRs): These involve the simultaneous reaction of three or more components to assemble the heterocyclic core in a single step, increasing efficiency and yield. For example, condensation of aminopyrazines with aldehydes and isocyanides under catalytic conditions can yield substituted imidazo[1,2-a]pyrazines.

  • Tandem Cyclization and Functionalization: Sequential intramolecular cyclization followed by selective oxidation and carboxylation steps can be employed to streamline the synthesis, minimizing purification steps and improving overall yield.

Analytical Data Supporting the Preparation

Analytical Technique Observed Data for the Compound Purpose
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts confirming methyl, keto, and carboxylic acid groups Structural confirmation
Mass Spectrometry (MS) Molecular ion peak at m/z 193.16 corresponding to C8H7N3O3 Molecular weight verification
Infrared Spectroscopy (IR) Absorption bands for C=O (keto and acid), N-H, and aromatic rings Functional group identification
Elemental Analysis Carbon, hydrogen, nitrogen content consistent with theoretical values Purity and composition verification

These data are routinely reported in synthetic studies to confirm the identity and purity of the synthesized compound.

Summary of Research Findings and Practical Considerations

  • The imidazo[1,2-a]pyrazine core is accessible via condensation and cyclization of aminopyrazine derivatives with α-haloketones or aldehydes.
  • Methylation and oxidation steps are critical for introducing the 7-methyl and 8-oxo functionalities, respectively.
  • Carboxylation at position 2 is typically achieved through CO2 incorporation under basic conditions or via hydrolysis of suitable precursors.
  • Synthetic methods reported in patents and peer-reviewed literature emphasize the adaptability of the route to various substitutions, enabling the preparation of analogs for medicinal chemistry applications.
  • The overall synthetic strategy balances step economy, yield, and functional group compatibility .

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound : 7-Methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid 7-CH₃, 8-O, 2-COOH C₈H₇N₃O₃ 193.16 Enhanced lipophilicity (7-CH₃); potential metabolic stability (8-O)
8-Oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid (CID 117274056) 8-O, 2-COOH C₇H₅N₃O₃ 179.13 Reduced lipophilicity vs. target compound; foundational core for hydrazide derivatives
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CM4952) 6-Br, 2-COOH C₇H₄BrN₃O₂ 242.03 Electron-withdrawing Br increases acidity; potential steric effects in binding
6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid (CM5111) 6-CF₃, 2-COOH C₈H₄F₃N₃O₂ 231.13 High metabolic stability (CF₃); improved bioavailability
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate 2-COOEt C₉H₁₃N₃O₂ 195.22 Prodrug form; ester hydrolysis yields active carboxylic acid
Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides 2-CONHNH₂ Variable Variable Antimicrobial activity against Mycobacterium tuberculosis and fungi

Key Comparisons

Lipophilicity and Solubility
  • 6-Bromo and 6-trifluoromethyl substituents further increase molecular weight and polarity, affecting solubility and pharmacokinetics .

Antimicrobial Potential

  • Hydrazide derivatives of imidazo[1,2-a]pyrazine-2-carboxylic acid inhibit Mycobacterium tuberculosis (MIC: 1–4 µg/mL) and fungal species (Candida albicans, MIC: 8–16 µg/mL) .
  • The trifluoromethyl analog (CM5111) shows promise for drug-resistant infections due to enhanced stability .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (Br, CF₃) at position 6 increase acidity of the carboxylic acid (pKa ~3.5–4.0), favoring ionized forms at physiological pH .
  • Methyl groups (e.g., 7-CH₃) may reduce metabolic oxidation, prolonging half-life .

Biological Activity

7-Methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound notable for its unique fused ring structure comprising both pyrazine and imidazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of compound 1 is C8H8N4O3C_8H_8N_4O_3 with a molecular weight of 196.18 g/mol. The presence of methyl and oxo groups contributes to its distinctive chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₈H₈N₄O₃
Molecular Weight196.18 g/mol
CAS Number2728151-20-8
Purity95%

Research indicates that compound 1 interacts with specific molecular targets, leading to the inhibition of enzyme activity by preventing substrate binding. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment and immune modulation.

Enzyme Inhibition

One of the most significant findings regarding compound 1 is its role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 serves as a negative regulator of the cGAS-STING pathway, which is essential in immune response regulation. Inhibitors like compound 1 can enhance the immune response against tumors by stimulating this pathway.

  • IC50 Value : Compound 1 demonstrated an IC50 value of approximately 5.70 nM against ENPP1, indicating strong inhibitory activity while showing minimal effects on other enzymes like ENPP2 and ENPP3 .

Antitumor Activity

In vivo studies have shown that compound 1 enhances the antitumor efficacy of anti-PD-1 antibodies. When administered in combination with these antibodies at a dosage of 80 mg/kg, it resulted in a tumor growth inhibition rate of approximately 77.7%, significantly improving survival rates in murine models .

Case Studies

Several studies have explored the biological activity of similar compounds within the imidazo[1,2-a]pyrazine class:

  • Study on ENPP1 Inhibition : A study published in October 2024 highlighted the optimization of imidazo[1,2-a]pyrazine derivatives, including compound 1, for their ability to inhibit ENPP1 effectively. The results indicated enhanced mRNA expression of downstream targets involved in the STING pathway such as IFNB1, CXCL10, and IL6 .

Comparative Analysis with Similar Compounds

The structural uniqueness of compound 1 differentiates it from other compounds within its class. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyrimidineFused ring system similar to compound 1Different nitrogen atom placement
Imidazo[1,2-a]pyridineSimilar fused ring structureVariations in nitrogen positioning
PyrrolopyrazineContains a pyrazine ringDistinct reactivity due to different ring structure

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 7-methyl-8-oxo-imidazo[1,2-a]pyrazine-2-carboxylic acid?

The synthesis of this compound typically involves multi-step protocols, including cyclocondensation of aminopyrazoles with ketones or aldehydes, followed by oxidation and functional group modifications. Key considerations include:

  • Reagent selection : Use of Friedel-Crafts acylation to introduce substituents (e.g., methyl or oxo groups) .
  • Solvent optimization : Polar solvents (e.g., DMF, ethanol) enhance solubility during intermediate purification .
  • Purification : Chromatography or recrystallization to isolate the dihydrochloride form, which improves stability .
  • Yield optimization : Adjusting reaction time (24–72 hours) and temperature (60–100°C) to balance reaction completeness and byproduct formation .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : Confirms regioselectivity of substituents (e.g., methyl group at position 7) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves conformational ambiguities in the imidazo[1,2-a]pyrazine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

Discrepancies often arise due to structural variations or assay conditions. A systematic approach includes:

  • Comparative SAR analysis : Evaluate substituent effects using data from structurally analogous compounds (Table 1) .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) .
  • Mechanistic profiling : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify off-target interactions .

Table 1: Biological Activity of Analogous Compounds

Compound SubstituentsActivity (IC₅₀)TargetReference
7-Methyl-8-oxo, 2-carboxylic acid12 µMDNA topoisomerase II
3-Chloromethyl, 2-trifluoromethyl8 µMApoptosis pathways
5-tert-Butyl, 2-methyl>50 µMInactive control

Q. What experimental designs are recommended to study interactions with biological targets?

  • Molecular docking : Predict binding modes to DNA or enzymes using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for macromolecules like DNA or albumin .
  • Cellular assays : Use fluorescence-based probes (e.g., Annexin V for apoptosis) to correlate structure with activity .

Q. How do substituents at positions 2 and 7 influence the compound’s reactivity and bioactivity?

Substituents dictate electronic and steric properties:

  • Position 7 (methyl) : Enhances metabolic stability by reducing oxidative degradation .
  • Position 2 (carboxylic acid) : Introduces hydrogen-bonding capacity for enzyme inhibition .
  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity, improving DNA intercalation but potentially raising toxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate trapping : Isolate unstable intermediates (e.g., imine derivatives) via freeze-drying .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side reactions .
  • Scale-up adjustments : Optimize stirring rate and reactor geometry to maintain heat/mass transfer .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Identify target genes essential for activity .
  • Metabolomic profiling : Track downstream effects on pathways like glycolysis or nucleotide synthesis .
  • In vivo imaging : Use radiolabeled analogs (e.g., ¹⁸F derivatives) for biodistribution studies .

Data Interpretation Guidelines

Q. How should conflicting solubility data be addressed in formulation studies?

  • pH-dependent studies : Measure solubility in buffers (pH 1–10) to identify optimal conditions .
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

Q. What statistical methods are appropriate for dose-response studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.